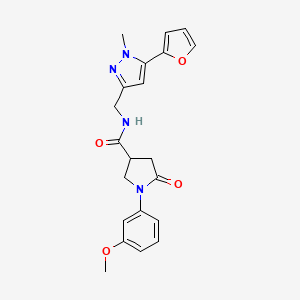

![molecular formula C17H18ClN5O2 B3007462 N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895019-60-0](/img/structure/B3007462.png)

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. Specifically, it is formed by reacting an alkyne with various aromatic and aliphatic azides in the presence of Cu (II) catalyst and sodium ascorbate. The reaction proceeds with good yields .

Molecular Structure Analysis

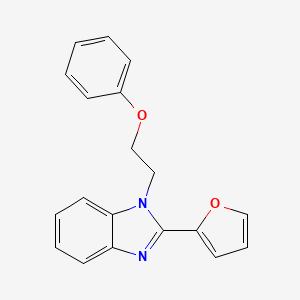

The molecular structure of N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide consists of a pyrazolo[3,4-d]pyrimidine core tethered to a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group. The tert-butyl group and the chlorophenyl substituent contribute to its overall structure .

Chemical Reactions Analysis

The compound’s chemical reactivity is characterized by its involvement in the Huisgen 1,3-dipolar cycloaddition reaction. This reaction allows for the efficient formation of the pyrazolopyrimidine triazole derivative .

科学的研究の応用

Antitumor Activity

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide and its derivatives have shown promising antitumor properties. A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives that demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7. Among these derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed significant activity, indicating potential for cancer treatment applications (El-Morsy et al., 2017).

Hydrogen-Bonding Patterns

The compound and its similar derivatives have been studied for their hydrogen-bonding patterns, which is crucial in understanding their interactions at the molecular level. For instance, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide, a related compound, demonstrates a unique chain of edge-fused centrosymmetric rings due to specific hydrogen bonding. This understanding is essential in drug design and development (López et al., 2010).

Role in Synthesis of PROTAC Molecules

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a related compound, plays a significant role as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1. This highlights the compound's utility in the synthesis of complex therapeutic agents (Zhang et al., 2022).

Antiproliferative and Proapoptotic Agents

Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound, have been identified as potent antiproliferative and proapoptotic agents. They act by inhibiting cell proliferation and inducing apoptosis in cancer cells, particularly A431 and 8701-BC cells, through the interference with Src phosphorylation (Carraro et al., 2006).

作用機序

Mode of Action

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidin derivatives, it may bind to its target(s) and modulate their activity .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolo[3,4-d]pyrimidin derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

特性

IUPAC Name |

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c1-17(2,3)21-14(24)9-22-10-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIPPZUJSKTGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)

![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)